Hentetracontan-21-one
Description
Structure
2D Structure
Properties
CAS No. |
22986-71-6 |
|---|---|
Molecular Formula |
C41H82O |
Molecular Weight |
591.1 g/mol |
IUPAC Name |
hentetracontan-21-one |
InChI |
InChI=1S/C41H82O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41(42)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
InChI Key |
XUUNMIUGETUPHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Hentetracontan 21 One Analogues
Isolation and Identification from Botanical Sources
The natural world is a rich reservoir of complex organic molecules. Very-long-chain aliphatic ketones and their derivatives, while not as widespread as other classes of natural products, have been successfully isolated from various plant species. These compounds are often located in the waxy outer layers of leaves or in the plant's aerial parts.
Presence of 37-Hydroxyhentetracontan-19-one in Adhatoda vasica (Vasaka)
Adhatoda vasica, a well-known plant in traditional medicine, has been a subject of extensive phytochemical investigation. From the aerial parts of this plant, researchers have successfully isolated and identified the compound 37-Hydroxyhentetracontan-19-one . nih.gov This molecule is a clear analogue of Hentetracontan-21-one, sharing the same C41 carbon skeleton but featuring a ketone at position 19 and a hydroxyl group at position 37. Its identification underscores the chemical diversity within the genus Adhatoda and points to the presence of specific enzymatic systems capable of producing hydroxylated very-long-chain ketones. nih.gov
Occurrence of 1-Hentetracontanol in Ziziphora tenuior and Eucalyptus globulus Leaf Cuticles
1-Hentetracontanol , the alcohol corresponding to the hentetracontane (B1581311) backbone, has been identified in the leaf cuticles of Eucalyptus globulus. researchgate.net The plant cuticle is a lipid-based outer layer that protects the plant from environmental stress, and its composition often includes very-long-chain fatty acids and their derivatives, such as primary alcohols and waxes. researchgate.netmdpi.com The presence of 1-Hentetracontanol in E. globulus suggests it may serve as a precursor or a related component in the biosynthesis of cuticular waxes. researchgate.net
In contrast, studies on the chemical composition of the essential oil from Ziziphora tenuior have not reported the presence of 1-Hentetracontanol. The essential oil of this plant is primarily rich in volatile oxygenated monoterpenes, with major components identified as pulegone, p-menth-3-en-8-ol, and isomenthone. researchgate.netnih.govresearchgate.netnih.gov This indicates that while hentetracontane derivatives are present in some plant species, the chemical profile of Z. tenuior essential oil is dominated by different biosynthetic classes of compounds.
Hypothesized Biosynthetic Routes to Very-Long-Chain Ketones
The biosynthesis of very-long-chain ketones is not fully elucidated but is believed to be closely related to the well-understood pathways of fatty acid synthesis. The process involves the creation of a long carbon chain, which is then enzymatically modified to introduce the ketone functionality.
Role of Polyketide Synthases in Very-Long-Chain Fatty Acid and Ketone Biogenesis
The construction of the long carbon backbone essential for compounds like hentetracontanone is analogous to the biosynthesis of fatty acids and polyketides. This process is catalyzed by large, multifunctional enzymes known as Polyketide Synthases (PKSs) and Fatty Acid Synthases (FASs). nih.govresearchgate.net These enzymatic systems operate in an assembly-line fashion, iteratively adding two-carbon units from precursors like malonyl-CoA to a growing acyl chain. researchgate.netresearchgate.net
In plants, the initial C16 and C18 fatty acids are produced in the plastids. nih.gov For the synthesis of very-long-chain fatty acids (VLCFAs) (defined as having more than 18 carbons), these initial chains are exported and elongated by a dedicated fatty acid elongation (FAE) complex. nih.govmdpi.com This complex performs sequential cycles of condensation, reduction, dehydration, and a second reduction to extend the carbon chain to lengths of C38 and beyond. mdpi.com It is this VLCFA that serves as the direct precursor to very-long-chain alcohols and ketones.
Enzymatic Transformations and Chain Elongation Mechanisms in Natural Systems
The formation of a ketone from a VLCFA precursor requires specific enzymatic transformations. The fatty acid elongation (FAE) system is a key component, responsible for the stepwise extension of the carbon chain. Each cycle involves four key reactions:
Condensation: A ketoacyl-CoA synthase (KCS) catalyzes the addition of a two-carbon unit from malonyl-CoA.
Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-keto group to a hydroxyl group.
Dehydration: A hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a double bond.
Reduction: An enoyl-CoA reductase (ECR) reduces the double bond to form a saturated acyl-CoA, now two carbons longer.
This cycle repeats until the desired chain length is achieved. nih.gov To form a ketone like this compound, it is hypothesized that after the full-length carbon chain is synthesized, further enzymatic modifications occur. This could involve the hydroxylation of a specific methylene (B1212753) (-CH2-) group to a secondary alcohol (-CHOH-) by a hydroxylase, followed by oxidation of this alcohol to a ketone (=C=O) by a dehydrogenase enzyme.
Chemodiversity and Distribution of Hentetracontane Derivatives in Biological Systems
The C41 hentetracontane backbone is a scaffold for a variety of functionalized molecules found in nature. The isolation of 37-Hydroxyhentetracontan-19-one from Adhatoda vasica and 1-Hentetracontanol from Eucalyptus globulus demonstrates this chemodiversity. nih.govresearchgate.net These derivatives, including alcohols, ketones, and hydroxylated ketones, are typically found in the aerial parts and cuticular waxes of plants. nih.govresearchgate.net Their presence in these locations suggests a primary role in protecting the plant from desiccation, UV radiation, and pathogens. The structural variations, such as the position of the ketone or the addition of hydroxyl groups, likely fine-tune the physical and chemical properties of these molecules for specific protective functions. researchgate.net
Synthetic Strategies and Chemical Transformations of Hentetracontan 21 One
Total Synthesis Approaches for Long-Chain Ketones
The total synthesis of a long-chain ketone like Hentetracontan-21-one, which features a 41-carbon chain, necessitates robust and high-yielding reactions to assemble the molecular backbone.
Methodologies for Carbon-Carbon Bond Formation at the Ketone Position
The creation of the carbon framework around the ketone group is a critical step. Several classical and modern organic reactions can be employed for this purpose.
One of the most established methods involves the use of Grignard reagents . fiveable.meorganic-chemistry.orgpressbooks.pubmasterorganicchemistry.comlibretexts.org A general approach would involve the reaction of an organomagnesium halide with a suitable electrophile. For instance, a Grignard reagent prepared from a 20-carbon alkyl halide could react with a 21-carbon nitrile. This reaction initially forms a metalloimine intermediate, which upon acidic workup, yields the desired unsymmetrical ketone. organic-chemistry.org Alternatively, the Grignard reagent could be added to an aldehyde to form a secondary alcohol, which is subsequently oxidized to the ketone. organic-chemistry.orgyoutube.com
Heck-type reactions offer another powerful tool for carbon-carbon bond formation. thieme-connect.comrsc.orgrsc.orgorganic-chemistry.org The palladium-catalyzed coupling of an aryl or vinyl halide with an alkene can be adapted for ketone synthesis. organic-chemistry.org A variation, the carbonyl-Heck reaction, allows for the coupling of organotriflates and aldehydes to produce diverse ketones. thieme-connect.com For a molecule like this compound, a strategy could involve the coupling of a long-chain vinyl ether with a suitable long-chain halide, followed by hydrolysis of the resulting enol ether to the ketone.
Other notable methods include the Blaise reaction , where an organozinc reagent reacts with a nitrile to form a β-keto ester or ketone, and the Claisen condensation , which forms β-keto esters that can be subsequently decarboxylated to yield ketones. alfa-chemistry.comalevelchemistry.co.uk
Table 1: Comparison of C-C Bond Formation Methods for Ketone Synthesis
| Method | Reactants | Key Features | Potential Challenges for Long Chains |
| Grignard Reaction | Organomagnesium halide + Nitrile/Aldehyde | Versatile, uses readily available starting materials. fiveable.meorganic-chemistry.org | High reactivity can lead to side reactions; solubility of long-chain reagents can be low. |
| Heck Reaction | Organohalide + Alkene/Aldehyde | Palladium-catalyzed, good functional group tolerance. thieme-connect.comrsc.org | Catalyst deactivation; steric hindrance with bulky chains. |
| Blaise Reaction | Organozinc reagent + Nitrile | Forms β-keto esters or ketones. alfa-chemistry.com | Requires preparation of organozinc reagents. |
| Claisen Condensation | Two ester molecules | Forms β-keto esters. alevelchemistry.co.uk | Requires subsequent decarboxylation step. |
Strategies for Macrocyclic Ring Closure in Hentetracontan-Based Scaffolds (e.g., as observed in Eribulin precursors)
While this compound is a linear molecule, the synthetic strategies for large macrocycles, such as the precursors to the potent anticancer agent Eribulin, offer valuable insights into managing long carbon chains and achieving intramolecular reactions. The synthesis of Eribulin involves the construction of a complex macrocyclic framework. nih.gov
A key strategy in the total synthesis of Eribulin and its analogues is an intramolecular cyclization reaction . nih.gov In one approach, a modified intramolecular cyclization between an alkyl iodide and an aldehyde functionality is employed to establish the all-carbon macrocyclic framework. nih.gov This demonstrates that even with very long and flexible chains, it is possible to bring two reactive ends of a molecule together to form a large ring. The principles of high dilution are often employed in such reactions to favor intramolecular cyclization over intermolecular polymerization.
These macrocyclization strategies, while not directly applicable to the linear structure of this compound, highlight the advanced techniques available for controlling the conformation and reactivity of long-chain molecules, which can be relevant for minimizing intermolecular side reactions during the synthesis of long aliphatic chains.
Directed Synthesis of this compound and its Precursors
A more direct approach to this compound would involve building the long alkyl chains and then introducing the ketone functionality at the desired position.
Selective Oxidation Reactions for Ketone Moiety Formation
The introduction of the ketone at the C-21 position can be achieved through the selective oxidation of a precursor molecule.
A common and reliable method is the oxidation of a secondary alcohol . rug.nlorganic-chemistry.orgpw.live A precursor molecule, Hentetracontan-21-ol, could be synthesized and then oxidized to the corresponding ketone. A variety of reagents are available for this transformation, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), or milder, more selective modern reagents. pw.live Manganese-based catalysts have also been shown to be effective for the selective oxidation of secondary alcohols to ketones. rug.nl
Direct oxidation of an alkane at a specific C-H bond is a more challenging but highly desirable "dream reaction" in organic synthesis. youtube.com Recent advances have shown promise in this area. For example, rhenium catalysts supported on materials like SBA-15 have been used for the highly selective oxidation of n-alkanes to ketones using molecular oxygen. While precise site-selectivity on a long chain like Hentetracontan is difficult to achieve, this remains an active area of research.
Table 2: Selective Oxidation Methods for Ketone Formation
| Method | Precursor | Reagents | Advantages | Disadvantages |
| Alcohol Oxidation | Secondary Alcohol (Hentetracontan-21-ol) | PCC, Swern, DMP, Mn-based catalysts rug.nlpw.live | High yielding, well-established. | Requires synthesis of the alcohol precursor. |
| Alkane Oxidation | Alkane (Hentetracontan) | Supported metal catalysts (e.g., Re) | Atom-economical, direct. | Lack of site-selectivity on long chains. |
| Alkene Oxidation | Alkene | Ozonolysis, Wacker-type oxidation rsc.orgyoutube.com | Can be highly selective depending on alkene position. | Requires synthesis of an alkene precursor. |
Controlled Chain Elongation and Functional Group Interconversion in Long-Chain Aliphatics
Building the two long alkyl chains (C20 and C20) on either side of the ketone requires methods for controlled chain elongation.
One effective strategy for chain elongation involves the use of alkyl halides and cyanide. youtube.comyoutube.com An alkyl halide can be reacted with a cyanide salt to introduce a nitrile group, which lengthens the carbon chain by one. The nitrile can then be hydrolyzed to a carboxylic acid or reacted with a Grignard reagent to form a ketone. Iterative cycles of this process can be used to build up the carbon chain to the desired length.
Another approach utilizes the alkylation of terminal alkynes . youtube.comyoutube.com A terminal alkyne can be deprotonated to form a potent nucleophile, which can then react with an alkyl halide in an SN2 reaction to form a longer internal alkyne. This method is highly effective for adding a specific number of carbon atoms to a chain. The resulting alkyne can then be hydrated to form a ketone. youtube.com
Throughout the synthesis, various functional group interconversions would be necessary. For example, a carboxylic acid can be reduced to a primary alcohol, which can then be converted to an alkyl halide. These standard transformations are essential for preparing the necessary precursors for the key bond-forming and chain-elongation steps.
Purification and Isolation Techniques in Synthetic Pathways
The purification of a large, non-polar molecule like this compound from reaction mixtures containing starting materials, reagents, and byproducts of similar polarity presents a significant challenge.
Column chromatography is a primary technique for the purification of such compounds. researchgate.net Given the non-polar nature of this compound, a normal-phase chromatography setup with a non-polar stationary phase like silica (B1680970) gel and a non-polar eluent system (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures) would be appropriate. researchgate.net Due to the similar polarities of the desired product and potential long-chain impurities, a very slow gradient elution or even isocratic elution with a carefully optimized solvent system might be necessary to achieve good separation.
Recrystallization could be a powerful final purification step if a suitable solvent or solvent system can be found from which this compound will crystallize out, leaving impurities behind in the mother liquor.
For separating compounds with very similar properties, fractional extraction techniques can be employed. nih.gov This involves partitioning the mixture between two immiscible liquid phases, where small differences in the partition coefficients of the components can be exploited to achieve separation over multiple extraction steps.
Given the high molecular weight and low volatility of this compound, techniques like distillation are not practical.
Chromatographic Separations (e.g., Column Chromatography)
Column chromatography is a powerful technique for separating compounds based on their polarity. For a non-polar molecule like this compound, a normal-phase chromatography setup with silica gel as the stationary phase is typically employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio, would be suitable. The polarity of the solvent mixture can be gradually increased to elute the desired ketone while retaining more polar impurities.
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., 99:1 to 95:5) |
| Detection | Thin-Layer Chromatography (TLC) with a visualizing agent (e.g., potassium permanganate (B83412) stain) |
This is an interactive data table. Click on the headers to learn more about each parameter.
High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative scale purification, often with a reverse-phase column and a non-aqueous mobile phase. nih.govresearchgate.net
Liquid-Liquid Extraction and Acid-Base Treatment Protocols
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases. For a non-polar compound like this compound, extraction from a reaction mixture into a non-polar organic solvent like hexane or diethyl ether from a polar solvent like water is a common first purification step.
If the synthesis results in acidic or basic impurities, an acid-base extraction can be highly effective. This involves washing the organic layer containing the product with a dilute aqueous acid (e.g., HCl) to remove basic impurities and a dilute aqueous base (e.g., NaHCO₃) to remove acidic impurities.
Recrystallization and Precipitation Methods for Product Isolation
Recrystallization is a highly effective method for purifying solid organic compounds. youtube.com The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For a long-chain, non-polar solid like this compound, a non-polar or moderately polar solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below would be ideal.
A mixed solvent system may also be employed. libretexts.org In this technique, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "poor" solvent (in which it is sparingly soluble) is then added until the solution becomes turbid, followed by a small amount of the "good" solvent to redissolve the precipitate. Slow cooling of this solution should yield pure crystals.
| Solvent System | Suitability for Long-Chain Ketones |
| Single Solvents | Acetone, Ethanol, Ethyl Acetate, Toluene, Hexane rochester.edu |
| Mixed Solvents | Ethanol/Water, Acetone/Water, Diethyl ether/Hexane youtube.com |
This interactive data table provides examples of solvent systems for recrystallization.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental to the structural analysis of Hentetracontan-21-one.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a map of the different types of protons in a molecule. For this compound, a symmetrical long-chain ketone, specific signals are expected. The protons on the carbons adjacent to the carbonyl group (α-protons) would be the most deshielded of the aliphatic protons, appearing as a triplet around 2.4 ppm. The long methylene (B1212753) (-CH₂-) chains would produce a large, overlapping signal complex further upfield, typically around 1.2-1.6 ppm. The terminal methyl (-CH₃) groups at both ends of the molecule would appear as a triplet at approximately 0.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. In this compound, the carbonyl carbon (C=O) would be the most downfield signal, expected in the range of 200-210 ppm. The carbons alpha to the carbonyl group would appear around 40-45 ppm. The numerous methylene carbons of the long aliphatic chains would resonate in the 20-35 ppm region, and the terminal methyl carbons would be the most upfield, at approximately 14 ppm.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C-21 (C=O) | - | - | ~209.0 |
| C-20, C-22 (α-CH₂) | ~2.40 | Triplet | ~42.0 |
| C-19, C-23 (β-CH₂) | ~1.55 | Multiplet | ~24.0 |
| C-2 to C-18, C-24 to C-40 (-CH₂-)n | ~1.25 | Broad Multiplet | ~22.7 - 31.9 |
| C-1, C-41 (-CH₃) | ~0.88 | Triplet | ~14.1 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. wikipedia.orgsdsu.edu In this compound, COSY would show correlations between the α-protons (~2.40 ppm) and the β-protons (~1.55 ppm), and sequentially along the aliphatic chains, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. wikipedia.orgsdsu.edu It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming that the protons at ~2.40 ppm are attached to the carbons at ~42.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). wikipedia.orgsdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For this compound, an HMBC experiment would show a correlation from the α-protons (~2.40 ppm) to the carbonyl carbon (~209.0 ppm), confirming the position of the ketone functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is vital for confirming its elemental composition and structural features.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₄₁H₈₂O), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Interactive Table 2: Theoretical HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated m/z |
| C₄₁H₈₂O | [M+H]⁺ | 591.6442 |
| C₄₁H₈₂O | [M+Na]⁺ | 613.6261 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. wikipedia.org This provides detailed structural information. The fragmentation of long-chain ketones like this compound is characterized by specific cleavage patterns. Alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement are common fragmentation pathways that would be observed in an MS/MS experiment, helping to confirm the position of the ketone group and the structure of the aliphatic chains.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. triprinceton.org The most characteristic absorption for this compound would be a strong, sharp peak corresponding to the carbonyl (C=O) stretch, typically appearing around 1715 cm⁻¹ for a saturated aliphatic ketone. orgchemboulder.com Other significant absorptions would include C-H stretching vibrations from the aliphatic chains just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. acs.org While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. However, the long aliphatic chains of this compound would give rise to strong C-C and C-H vibrational modes in the Raman spectrum, providing a characteristic "fingerprint" for the molecule.
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C=O | Stretch | ~1715 (strong) | ~1715 (weak-medium) |
| C-H (sp³) | Stretch | ~2850-2960 (strong) | ~2850-2960 (strong) |
| CH₂ | Bend (Scissoring) | ~1465 | ~1465 |
| CH₃ | Bend (Umbrella) | ~1375 | ~1375 |
Vibrational Modes Associated with Ketone Carbonyl and Long Alkyl Chains
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
In this compound, the most prominent and diagnostic feature in its IR spectrum is the stretching vibration of the ketone carbonyl group (C=O). For a saturated, open-chain ketone such as this, a strong and sharp absorption band is expected to appear in the range of 1715-1725 cm⁻¹. libretexts.orgyoutube.com This absorption is due to the significant change in the dipole moment during the stretching of the highly polar C=O bond. libretexts.org
The long alkyl chains (C₄₀H₈₁) that flank the carbonyl group give rise to several other characteristic vibrational modes:
C-H Stretching: Aliphatic C-H stretching vibrations from the numerous methylene (-CH₂-) and terminal methyl (-CH₃) groups are observed as strong absorptions in the region of 2850-3000 cm⁻¹.
C-H Bending: Methylene scissoring and methyl bending vibrations typically appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
Torsional Vibrations: In long-chain molecules, torsional oscillations and other complex skeletal vibrations can occur, though these are often found in the fingerprint region of the spectrum and can be complex to interpret. rsc.org
A summary of the expected primary vibrational modes for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ketone | ~1715 | Strong |
| C-H Stretch (asymmetric/symmetric) | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong |
| C-H Bend (Scissoring) | Methylene (CH₂) | ~1465 | Medium |
| C-H Bend (Umbrella) | Methyl (CH₃) | ~1375 | Medium |
This interactive table summarizes the key expected IR absorption frequencies for this compound based on established data for long-chain aliphatic ketones.
Applications in Distinguishing Isomers
IR spectroscopy is highly effective in distinguishing between structural isomers of this compound.
Aldehyde vs. Ketone: An aldehyde isomer, such as Hentetracontanal, would be readily distinguishable. In addition to the carbonyl stretch (which would appear at a slightly different frequency, ~1730 cm⁻¹), the aldehyde would exhibit two characteristic weak to medium C-H stretching bands for the aldehydic proton, appearing around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgyoutube.com The absence of these two bands is a clear indication of a ketone.
Positional Isomers: While subtle, the position of the carbonyl group along the alkyl chain can influence the vibrational frequency. However, in a very long chain like this compound, moving the carbonyl group by a few positions (e.g., comparing it to Hentetracontan-20-one) would likely result in negligible shifts in the C=O stretching frequency. More significant differences would be observed in mass spectrometry fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Its application to saturated aliphatic ketones like this compound is limited. These compounds typically exhibit a very weak absorption band corresponding to the n → π* (an electron from a non-bonding orbital on the oxygen is excited to the antibonding π* orbital of the carbonyl) transition, which occurs in the range of 275-295 nm. libretexts.org A more intense π → π* transition occurs at a much shorter wavelength, typically below 200 nm, which is outside the range of standard laboratory spectrophotometers. libretexts.org
Therefore, UV-Vis spectroscopy is not a primary technique for the structural elucidation of this compound itself. However, it would become a very powerful tool for analyzing any conjugated derivatives. If a double bond were introduced adjacent to the carbonyl group (forming an enone), the n → π* and π → π* transitions would shift to longer, more readily observable wavelengths (by 30-40 nm or more), making them useful for identification and quantification. libretexts.org
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov If this compound can be isolated and grown as a suitable single crystal, XRD analysis would provide unambiguous data on its solid-state structure.
The analysis would yield:
Crystal System and Space Group: Defining the symmetry and packing of the molecules in the crystal lattice.
Unit Cell Dimensions: The precise lengths and angles of the repeating unit of the crystal.
Atomic Coordinates: The exact position of every carbon, hydrogen, and oxygen atom in the molecule.
Bond Lengths and Angles: Confirming the geometry of the ketone and the long alkyl chains.
While powerful, the main prerequisite for XRD is the availability of a high-quality single crystal, which can be challenging to obtain for long, flexible molecules. aps.orgnih.gov For polycrystalline powder samples, powder XRD could be used to identify the crystalline phase and assess purity, but it would not provide the detailed atomic-level structural solution of a single-crystal study. youtube.com
Computational Chemistry and Molecular Modeling Studies of Hentetracontan 21 One
Quantum Chemical Calculations: A Theoretical Outlook
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like Hentetracontan-21-one, these methods could provide significant insights.
Density Functional Theory (DFT) Studies for Electronic Structure and Energetics
A hypothetical DFT study would likely involve geometry optimization to find the lowest energy conformation of the molecule. The results of such a study could be presented in a table summarizing key energetic and electronic properties.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| Ground State Energy | --- | Provides a baseline for comparing the stability of different conformers. |
| HOMO Energy | --- | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | --- | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | --- | Relates to the molecule's electronic excitability and chemical reactivity. |
Note: The values in this table are hypothetical and serve as an illustration of what a DFT study might determine. No published data is available.
Ab Initio Methods for Conformer Analysis and Spectroscopic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for detailed conformer analysis and predicting spectroscopic properties. rsc.org For a long and flexible molecule like this compound, numerous conformers exist due to rotation around the many single bonds. Ab initio calculations could be employed to determine the relative energies of these conformers and identify the most stable structures. rsc.org
Furthermore, these methods can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from an IR spectrum prediction would correspond to the stretching and bending modes of the various bonds, with a prominent peak expected for the C=O stretch of the ketone group.
Molecular Dynamics (MD) Simulations: Probing Dynamic Behavior
Molecular dynamics simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govmdpi.com
Intermolecular Interactions and Self-Assembly Propensities of Long-Chain Structures
The long, nonpolar chains of this compound suggest a propensity for self-assembly through van der Waals forces. nih.govacs.orgnih.gov MD simulations could model the interactions between multiple this compound molecules to investigate how they might aggregate and organize into larger structures, such as layers or micelles, particularly in the presence of a polar solvent. nih.govacs.org
Theoretical Structure-Activity Relationship (SAR) Studies for Analogue Series
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and materials science for designing new molecules with desired properties. researchgate.netnih.govnih.govmdpi.com Theoretical SAR studies for analogues of this compound would involve systematically modifying its structure and using computational methods to predict how these changes affect a particular activity. For instance, the length of the alkyl chains or the position of the ketone group could be varied.
A hypothetical SAR study might explore how these structural modifications influence properties like membrane permeability or binding affinity to a hypothetical receptor. The findings of such a study would be instrumental in guiding the synthesis of new long-chain ketones with optimized characteristics.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Prediction of Spectroscopic Parameters and Validation with Experimental Data
The prediction of spectroscopic parameters through computational methods is a pivotal aspect of modern chemical analysis, offering a powerful tool for structural elucidation and the interpretation of experimental data. For a molecule like this compound, a long-chain aliphatic ketone, computational models can predict various spectroscopic features, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) absorption frequencies, and Mass Spectrometry (MS) fragmentation patterns. These predictions, when validated against experimental spectra, provide a high degree of confidence in the assigned molecular structure.
While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies for such analyses are well-established. Quantum mechanical methods, particularly Density Functional Theory (DFT), are the cornerstone of these predictions. nih.govresearchgate.net DFT calculations can determine the optimized molecular geometry and electronic properties of a molecule, which in turn are used to compute spectroscopic parameters. researchgate.net For instance, the Gauge-Including Atomic Orbital (GIAO) method, a derivative of DFT, is widely used for predicting NMR chemical shifts with a high degree of accuracy. nih.gov
The general workflow for predicting and validating spectroscopic data for a compound like this compound would involve:
Conformational Analysis : Identifying the lowest energy conformer(s) of the flexible this compound molecule, as molecular conformation significantly influences spectroscopic properties.
Geometry Optimization : Using a selected DFT functional and basis set to find the most stable three-dimensional structure.
Frequency Calculations : To predict the IR spectrum and confirm that the optimized structure is a true energy minimum.
NMR Shielding Tensor Calculations : Using methods like GIAO to predict the ¹³C and ¹H chemical shifts. nih.gov
Comparison with Experimental Data : The predicted spectra are then compared with experimentally obtained spectra of this compound. A strong correlation between the predicted and experimental data serves as validation for the computational model and the structural assignment. comporgchem.com
Recent advancements have also incorporated machine learning and deep learning models, trained on large spectral databases, to predict spectroscopic properties with increasing accuracy and speed. nih.govarxiv.orgnih.govacs.org These methods can complement DFT calculations and are particularly useful for identifying functional groups and predicting spectra for large molecules. chemrxiv.orgacs.org
Illustrative Comparison of Predicted and Experimental Spectroscopic Data
The following tables provide an illustrative example of how predicted spectroscopic data for this compound would be presented and compared with experimental values.
Note: The data in these tables are hypothetical and representative of what a computational study would produce. They are intended for illustrative purposes due to the lack of published, specific computational predictions for this molecule.
Table 1: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) for Key Carbon Atoms in this compound
This table showcases the comparison between ¹³C NMR chemical shifts predicted by DFT calculations (e.g., using the B3LYP functional with a 6-31G(d,p) basis set) and experimentally measured values. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |
| C=O (C-21) | 210.5 | 209.8 | +0.7 |
| α-CH₂ (C-20, C-22) | 42.8 | 42.1 | +0.7 |
| β-CH₂ (C-19, C-23) | 24.5 | 23.9 | +0.6 |
| Terminal CH₃ (C-1, C-41) | 14.3 | 14.1 | +0.2 |
Table 2: Predicted vs. Experimental Infrared (IR) Absorption Frequencies for this compound
This table compares the major IR absorption frequencies (in cm⁻¹) predicted by computational methods with those observed experimentally. The characteristic strong absorption of the ketone's carbonyl group (C=O) is a key feature. lmu.edu
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Description |
| C=O Stretch | 1725 | 1715 | Strong, characteristic ketone stretch |
| C-H Stretch (sp³) | 2950, 2870 | 2955, 2872 | Strong, aliphatic C-H stretching |
| CH₂ Bend (Scissoring) | 1465 | 1468 | Methylene (B1212753) group bending |
The validation process, demonstrated by the minimal deviation in these illustrative tables, is crucial. It confirms that the computational model accurately represents the electronic environment of the molecule. This validated model can then be used to explore other molecular properties with a higher degree of confidence. The integration of computational prediction with experimental spectroscopy provides a robust framework for the structural characterization of complex organic molecules like this compound. researchgate.net
Chemical Derivatization Methodologies for Enhanced Analytical Characterization
Approaches for Enhancing Ionization Efficiency in Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful detection technique often coupled with chromatography. However, the ionization efficiency of long-chain ketones like Hentetracontan-21-one in common ionization sources like electrospray ionization (ESI) can be low due to their non-polar nature. ddtjournal.com Derivatization can be employed to introduce a readily ionizable moiety into the molecule, thereby significantly enhancing the MS signal.
A prominent strategy is the use of Girard's reagents , such as Girard's reagent T (GirT) and Girard's reagent P (GirP). nih.govnih.gov These reagents are hydrazides containing a pre-charged quaternary ammonium (B1175870) group. nih.gov They react with the carbonyl group of the ketone to form a hydrazone derivative that carries a permanent positive charge. nih.govupenn.edu This "charge-tagging" dramatically improves the ionization efficiency in positive-ion ESI-MS, leading to a substantial increase in sensitivity. nih.govnih.gov
| Derivatization Reagent | Reactive Group | Key Feature | Impact on MS Analysis |
| Girard's Reagent T (GirT) | Hydrazide | Quaternary ammonium group (trimethylammonium) | Introduces a permanent positive charge, significantly enhances ESI-MS signal in positive ion mode. nih.govnih.gov |
| Girard's Reagent P (GirP) | Hydrazide | Pyridinium (B92312) group | Introduces a permanent positive charge, enhances ESI-MS signal in positive ion mode. nih.govupenn.edu |
This table outlines key derivatization reagents used to improve the ionization efficiency of ketones in mass spectrometry.
Derivatization for Spectroscopic Tagging and Detection (e.g., UV-active or fluorescent tags)
This compound lacks a strong chromophore, making its detection by UV-Vis or fluorescence spectroscopy challenging. Derivatization with reagents containing UV-active or fluorescent groups can overcome this limitation, enabling highly sensitive detection, particularly when coupled with high-performance liquid chromatography (HPLC).
UV-Active Tagging: A common method for UV tagging of ketones is derivatization with 2,4-dinitrophenylhydrazine (DNPH) . waters.comnih.gov DNPH reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone, which is a highly colored and UV-active derivative. waters.comnih.gov This allows for sensitive detection using a UV detector in an HPLC system.
Fluorescent Tagging: For even higher sensitivity, fluorescent tagging is employed. Reagents like dansyl hydrazine react with the ketone to produce a highly fluorescent dansylhydrazone derivative. thermofisher.com This allows for detection at very low concentrations using a fluorescence detector. Other fluorescent hydrazides, such as those based on coumarin (B35378) or pyrene, offer even higher absorptivity and fluorescence quantum yields. thermofisher.com
| Tagging Strategy | Derivatization Reagent | Type of Tag | Detection Method |
| UV-Active Tagging | 2,4-Dinitrophenylhydrazine (DNPH) | Dinitrophenyl group | HPLC-UV |
| Fluorescent Tagging | Dansyl hydrazine | Dansyl group | HPLC-Fluorescence |
| Fluorescent Tagging | Coumarin/Pyrene hydrazides | Coumarin/Pyrene group | HPLC-Fluorescence |
This table summarizes derivatization strategies for attaching spectroscopic tags to ketones for enhanced detection.
Functionalization for Chromatographic Separation Improvement
Beyond increasing volatility or enhancing detection, derivatization can also be used to improve the chromatographic separation of long-chain ketones from complex matrices or from their isomers. By altering the polarity and structural properties of the analyte, its retention behavior on a chromatographic column can be significantly modified.
For instance, derivatization with Girard's reagents not only improves MS detection but also enhances the separation of keto-steroids in liquid chromatography. nih.gov The introduction of a polar, charged group can significantly alter the retention time on a reversed-phase HPLC column, moving the analyte to a region of the chromatogram with less interference.
Similarly, derivatization with DNPH not only adds a UV tag but also changes the polarity of the ketone, which can be exploited to optimize its separation from other components in a mixture by HPLC. waters.com The choice of the derivatizing agent and the chromatographic conditions (stationary phase, mobile phase composition) can be tailored to achieve the desired separation.
Selective Chemical Modifications for Structural Probing and Isomer Differentiation
Distinguishing between structural isomers of long-chain ketones can be a significant analytical challenge. Selective chemical modifications can provide crucial structural information and enable the differentiation of isomers.
One such technique is the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl group and an alkene. wikipedia.orgorganic-chemistry.org The reaction of this compound with a specific alkene under photochemical conditions would yield an oxetane. wikipedia.orgcambridgescholars.com The structure of the resulting oxetane, which can be analyzed by techniques like NMR or MS, can provide information about the position of the carbonyl group along the long alkyl chain. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be sensitive to the steric and electronic environment around the carbonyl group, thus offering a potential tool for isomer differentiation. rsc.org
For differentiating between chiral isomers (enantiomers), derivatization with a chiral derivatizing agent is a powerful strategy. researchgate.net Although this compound itself is not chiral, if chiral centers are introduced through other reactions or if one is analyzing a mixture of chiral ketone isomers, this technique becomes invaluable. The reaction of a chiral ketone with a chiral derivatizing agent produces diastereomers, which have different physical properties and can be separated by standard chromatographic techniques like GC or HPLC. researchgate.net
Potential Applications in Chemical Science and Materials Research
Use as Reference Standards in Analytical Chemistry (e.g., lipidomics, metabolomics)
In the fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in biological systems, the use of well-characterized reference standards is crucial for accurate quantification and identification of molecules. Long-chain ketones, due to their structural similarity to certain lipid species, can serve as valuable internal standards.
Detailed Research Findings: Currently, there is a lack of specific published research detailing the use of Hentetracontan-21-one as a reference standard in analytical chemistry. However, its long aliphatic chains and central carbonyl group make it a candidate for an internal standard in non-polar extracts analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). For it to be effective, its chromatographic behavior and ionization efficiency would need to be thoroughly characterized.
Interactive Data Table: Potential Properties for a Reference Standard
| Property | Potential Characteristic for this compound | Significance in Analytical Chemistry |
| Molecular Weight | 591.1 g/mol | Allows for clear differentiation from many endogenous lipids in mass spectrometry. |
| Boiling Point | High | Suitable for high-temperature GC analysis. |
| Polarity | Low | Ensures good solubility in organic solvents used for lipid extraction and separation. |
| Chemical Inertness | Relatively Stable | Should not react with other sample components or during the analytical process. |
Precursors for the Synthesis of Novel Complex Organic Architectures
The structure of this compound, with its long alkyl chains and a central ketone functional group, offers a versatile scaffold for the synthesis of more complex molecules. The carbonyl group can be a site for various chemical transformations, and the long chains can be functionalized to build intricate organic architectures.
Detailed Research Findings: There is currently no specific literature available that describes the use of this compound as a precursor for the synthesis of novel complex organic architectures. The reactivity of the ketone group could, in principle, be exploited in reactions such as Wittig olefination to form very long-chain alkenes, Baeyer-Villiger oxidation to produce large-ring lactones or esters, or reductive amination to synthesize long-chain amines. These potential products could have applications in areas such as macrocyclic chemistry or as building blocks for polymers.
Integration into Advanced Materials (e.g., self-assembled monolayers, membranes)
The long, linear hydrocarbon chains of this compound are characteristic of molecules that can form ordered structures such as self-assembled monolayers (SAMs) or be integrated into synthetic membranes. SAMs are highly organized layers of molecules that spontaneously form on a substrate and can be used to modify surface properties.
Detailed Research Findings: Specific research on the integration of this compound into advanced materials like SAMs or membranes has not been reported. Theoretically, if one end of the molecule were functionalized with a group that has a strong affinity for a specific substrate (e.g., a thiol for a gold surface), it could form a monolayer. The long alkyl chains would contribute to the thickness and order of this layer, while the central ketone could introduce a specific functionality or polarity within the monolayer. In synthetic membranes, such long-chain molecules could influence the fluidity, thickness, and transport properties of the lipid bilayer.
Role in the Development of Sustainable Chemical Processes (e.g., bio-derived materials)
The development of chemicals and materials from renewable resources is a cornerstone of sustainable chemistry. If this compound can be sourced from biological feedstocks, it could play a role in the creation of bio-derived and potentially biodegradable materials.
Detailed Research Findings: There is no current research indicating a natural, bio-derived source for this compound or its application in sustainable chemical processes. The viability of its use in this context would depend on the development of efficient biocatalytic or green chemistry routes for its synthesis from renewable starting materials. If such methods were established, its long aliphatic structure could be incorporated into biodegradable polymers or surfactants, contributing to a circular economy.
Challenges and Future Directions in Hentetracontan 21 One Research
Refined Computational Approaches for Predictive Modeling and DesignComputational chemistry could serve as a powerful tool to predict the properties of Hentetracontan-21-one. Molecular modeling could be used to predict its three-dimensional structure, physical properties (like melting and boiling points), and spectroscopic signatures. A significant challenge is the conformational complexity of such a long, flexible molecule. Future computational work would aim to develop more accurate force fields and sampling methods to model its behavior, predict its interaction with biological targets like enzymes or receptors, and guide the design of new derivatives with desired functions.
Without specific published research on this compound, the points above remain hypothetical applications of general chemical research principles. The generation of a detailed, data-driven article as requested is not possible at this time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
